N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide
N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1014209
InChI:
InChI=1S/C22H27N3O3S2/c1-2-25(19-11-7-4-8-12-19)30(27,28)20-15-13-18(14-16-20)23-22(29)24-21(26)17-9-5-3-6-10-17/h4,7-8,11-17H,2-3,5-6,9-10H2,1H3,(H2,23,24,26,29)
SMILES:
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCCC3
Molecular Formula:
C22H27N3O3S2
Molecular Weight:
445.6 g/mol
N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC1014209
Molecular Formula: C22H27N3O3S2
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N3O3S2 |
|---|---|
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C22H27N3O3S2/c1-2-25(19-11-7-4-8-12-19)30(27,28)20-15-13-18(14-16-20)23-22(29)24-21(26)17-9-5-3-6-10-17/h4,7-8,11-17H,2-3,5-6,9-10H2,1H3,(H2,23,24,26,29) |
| Standard InChI Key | SDPIXEXKNVCXSV-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCCC3 |
| Canonical SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator